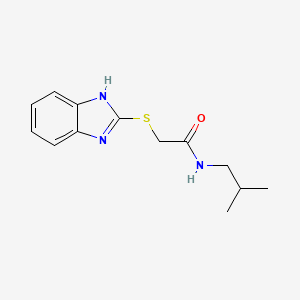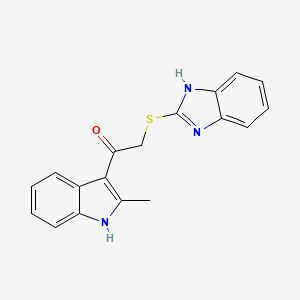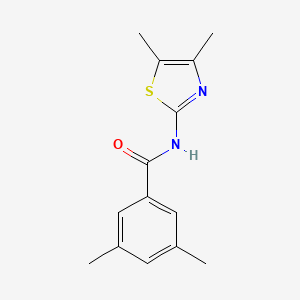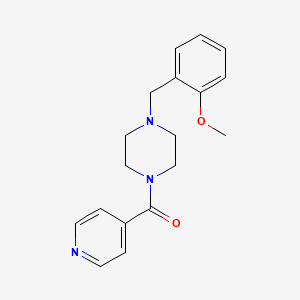
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells. The compound has been shown to interfere with the synthesis of nucleic acids, which are essential for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is its broad-spectrum antimicrobial and antifungal activity. The compound has also been shown to exhibit low toxicity towards mammalian cells, making it a potential candidate for the development of novel drugs. However, one of the major limitations of the compound is its poor solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine. One of the major areas of research is the development of novel drugs based on the compound. The compound has also been investigated for its potential use as a scaffold for the development of new drugs with improved properties. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. The compound has also been investigated for its potential use in the development of new materials with unique properties.
Conclusion
In conclusion, 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its antimicrobial, antifungal, and antitumor activities. The mechanism of action of the compound is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound.
Synthesis Methods
The synthesis of 3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine involves the reaction between phenylacetyl chloride and 3-phenyl-1H-1,2,4-triazol-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential use as a scaffold for the development of novel drugs.
properties
IUPAC Name |
1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-16-18-15(13-9-5-2-6-10-13)19-20(16)14(21)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFGLQQIWZWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)

![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)

![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)


![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5715229.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)


